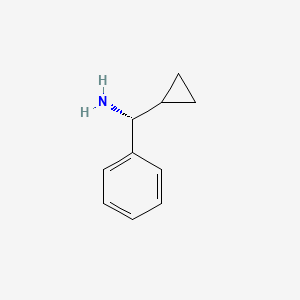

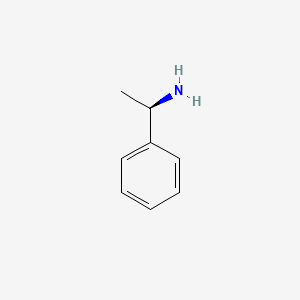

(R)-cyclopropyl(phenyl)methanamine

Description

Properties

IUPAC Name |

(R)-cyclopropyl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRSQPUGEDLYSH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427572 | |

| Record name | (R)-cyclopropyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434307-26-3 | |

| Record name | (R)-cyclopropyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-cyclopropyl(phenyl)methanamine

Introduction

Significance of (R)-cyclopropyl(phenyl)methanamine in Medicinal Chemistry

The cyclopropylamine moiety is a recurring structural motif in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its presence often imparts favorable pharmacological properties, such as enhanced metabolic stability, improved potency, and desirable conformational rigidity. This compound, as a chiral building block, is of particular interest to medicinal chemists. The specific spatial arrangement of the cyclopropyl, phenyl, and amino groups allows for precise interactions with chiral biological targets like enzymes and receptors, which is often crucial for therapeutic efficacy and the reduction of off-target side effects.

Stereochemistry and its Importance

The therapeutic and toxicological profiles of chiral drugs can be vastly different between enantiomers. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), now often require the development of single-enantiomer drugs.[2] Consequently, the development of efficient and scalable methods for the synthesis of enantiomerically pure compounds like this compound is a critical endeavor in modern drug development.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. These can be broadly categorized as:

-

Classical Resolution: Separation of a racemic mixture of cyclopropyl(phenyl)methanamine using a chiral resolving agent.

-

Asymmetric Synthesis: Construction of the chiral center in a stereocontrolled manner, often employing chiral auxiliaries or catalysts.

-

Biocatalytic and Chemoenzymatic Methods: Utilization of enzymes to catalyze key stereoselective transformations.

This guide will provide a detailed technical overview of these primary synthetic routes, complete with experimental protocols, mechanistic insights, and a comparison of their relative merits.

Synthesis of the Key Precursor: Cyclopropyl Phenyl Ketone

A common and versatile precursor for the synthesis of cyclopropyl(phenyl)methanamine is cyclopropyl phenyl ketone. This ketone can be accessed through several methods, with the Friedel-Crafts acylation of benzene being a prominent and scalable approach.[3][4][5][6]

Friedel-Crafts Acylation Approach

In this classic electrophilic aromatic substitution reaction, benzene is acylated with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The reaction proceeds through the formation of an acylium ion, which is then attacked by the electron-rich benzene ring.

Experimental Protocol: Synthesis of Cyclopropyl Phenyl Ketone[3]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry benzene

-

Cyclopropanecarbonyl chloride

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

10% HCl solution

-

5% Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (100 mL).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux at 60°C for 3 hours. The evolution of HCl gas should be observed.

-

Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash successively with 10% HCl (50 mL), water (50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopropyl phenyl ketone. Further purification can be achieved by vacuum distillation.

Classical Resolution of Racemic cyclopropyl(phenyl)methanamine

Classical resolution is a time-honored and industrially viable method for separating enantiomers. This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][7]

Principle of Diastereomeric Salt Formation

A racemic mixture of cyclopropyl(phenyl)methanamine, which is basic, is reacted with a chiral acid, such as (+)-tartaric acid. This acid-base reaction forms two diastereomeric salts: (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent, enabling the less soluble salt to be selectively crystallized.

Choice of Resolving Agent: Tartaric Acid Derivatives

Tartaric acid and its derivatives are commonly used resolving agents for amines due to their availability in both enantiomeric forms, low cost, and ability to form crystalline salts.[2][8] The choice of the specific tartaric acid derivative and the solvent system is crucial for achieving efficient separation and is often determined empirically.

Experimental Protocol: Resolution with (+)-Tartaric Acid (Adapted from similar amine resolutions)[1][10][11]

Materials:

-

Racemic cyclopropyl(phenyl)methanamine

-

(+)-Tartaric acid

-

Methanol

-

2 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Salt Formation: Dissolve racemic cyclopropyl(phenyl)methanamine (1.0 equivalent) in a minimal amount of hot methanol in an Erlenmeyer flask. In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in hot methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water. Add 2 M NaOH solution dropwise while stirring until the solution is basic (pH > 10).

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated this compound with diethyl ether (3 x volume of aqueous layer).

-

Work-up: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess (e.e.) should be determined by chiral HPLC.

Data Summary Table for Classical Resolution

| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of (R)-amine | e.e. of (R)-amine | Reference |

| (+)-Tartaric Acid | Methanol | 1:0.5 | Typically 30-45% | >95% (after recrystallization) | [1][9] |

| (+)-Di-p-toluoyl-D-tartaric acid | Ethanol | 1:0.5 | Typically 35-48% | >98% (after recrystallization) | [7] |

Note: Data is illustrative and based on typical results for similar amine resolutions. Optimization is required for the specific substrate.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create the desired enantiomer directly, offering a more atom-economical approach compared to classical resolution.

Chiral Auxiliary-Mediated Synthesis: The N-Sulfinyl Imine Method

The use of chiral N-sulfinyl imines, developed extensively by Ellman and Davis, is a powerful and reliable method for the asymmetric synthesis of amines.[3][4][6][10] This method involves the condensation of a ketone or aldehyde with an enantiopure sulfinamide, followed by diastereoselective addition of a nucleophile to the resulting N-sulfinyl imine. The sulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack to one face of the C=N bond.

The high diastereoselectivity of the nucleophilic addition to N-sulfinyl imines is attributed to the formation of a six-membered, chair-like transition state where the nucleophile attacks the imine carbon from the less sterically hindered face.[6][10] The sulfinyl group chelates the metal cation of the organometallic reagent, providing a rigid conformational arrangement that dictates the stereochemical outcome.

Caption: Asymmetric synthesis via the N-sulfinyl imine method.

Materials:

-

Cyclopropyl phenyl ketone

-

(R)-tert-Butanesulfinamide

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Organometallic reagent (e.g., methylmagnesium bromide in ether)

-

Hydrochloric acid (HCl) in methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: To a solution of cyclopropyl phenyl ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF, add Ti(OEt)₄ (2.0 equiv). Heat the mixture to reflux for 4-6 hours. Cool to room temperature and pour into brine with vigorous stirring. Filter through celite and extract the filtrate with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude N-sulfinyl imine, which can be used directly or purified by chromatography.

-

Diastereoselective Addition: Dissolve the N-sulfinyl imine in anhydrous THF and cool to -48 °C. Add the organometallic reagent (e.g., methylmagnesium bromide, 1.5 equiv) dropwise. Stir at this temperature for 6-12 hours. Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Work-up: Warm the mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR.

-

Auxiliary Cleavage: Dissolve the crude N-sulfinyl amine adduct in methanol and add a solution of HCl in methanol. Stir at room temperature for 1 hour. Concentrate under reduced pressure and partition the residue between ether and water. Basify the aqueous layer with solid NaOH and extract with dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the chiral amine.

Catalytic Asymmetric Synthesis

An alternative asymmetric approach involves the enantioselective cyclopropanation of styrene to form a chiral cyclopropyl precursor, which is then converted to the target amine. Rhodium(II) carboxylate complexes are highly effective catalysts for this transformation.[5][11]

This reaction typically involves the decomposition of a diazo compound, such as ethyl diazoacetate, by a chiral rhodium(II) catalyst to generate a rhodium carbene intermediate. This intermediate then reacts with styrene in a stereocontrolled manner to form the cyclopropane ring.[5][11] The choice of the chiral ligand on the rhodium catalyst is critical for achieving high enantioselectivity.

Caption: Rhodium-catalyzed asymmetric cyclopropanation cycle.

A highly efficient and atom-economical route to chiral amines is the asymmetric reduction of prochiral imines or ketones.

The imine derived from cyclopropyl phenyl ketone can be asymmetrically hydrogenated using chiral transition metal catalysts, such as those based on ruthenium or rhodium with chiral phosphine ligands.[9] This method often provides high yields and excellent enantioselectivities under mild conditions.

Cyclopropyl phenyl ketone can be converted to its corresponding oxime, which can then be asymmetrically reduced to the amine. Biocatalytic methods or chiral reducing agents can be employed for this transformation.

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity, mild reaction conditions, and environmental benefits.[12]

Introduction to Biocatalysis in Chiral Amine Synthesis

Enzymes such as transaminases (TAs) and imine reductases (IREDs) are particularly well-suited for the synthesis of chiral amines.[13][14] They can be used for the kinetic resolution of racemic amines or for the asymmetric synthesis from prochiral ketones.

Kinetic Resolution using Transaminases

In a kinetic resolution, a transaminase selectively converts one enantiomer of a racemic amine to the corresponding ketone, leaving the other enantiomer unreacted and thus enantiomerically enriched.[15][16]

The reaction involves the transfer of an amino group from the amine substrate to the pyridoxal-5'-phosphate (PLP) cofactor of the enzyme, forming a ketone and pyridoxamine-5'-phosphate (PMP). The PMP then transfers the amino group to an acceptor molecule, regenerating the PLP for the next catalytic cycle. The enantioselectivity arises from the differential binding and reactivity of the two amine enantiomers in the enzyme's active site.[13]

Caption: Kinetic resolution of a racemic amine using a transaminase.

Asymmetric Synthesis using Engineered Enzymes (Imine Reductases/Transaminases)

A more advanced approach involves the direct asymmetric synthesis of the chiral amine from cyclopropyl phenyl ketone using an engineered transaminase or imine reductase.[12][14] In this case, the enzyme catalyzes the reductive amination of the ketone with high enantioselectivity. This method avoids the 50% theoretical yield limit of kinetic resolution.

Data Summary Table for Biocatalytic Methods

| Enzyme Type | Method | Substrate | Yield | e.e. | Reference |

| Transaminase | Kinetic Resolution | Racemic Amine | <50% | >99% | [13][15][16] |

| Transaminase | Asymmetric Synthesis | Ketone | >90% | >99% | [12] |

| Imine Reductase | Asymmetric Synthesis | Imine | >90% | >99% | [14] |

Note: Data is based on results for analogous substrates and highlights the potential of these methods.

Analytical Methods for Enantiomeric Purity Determination

The determination of enantiomeric excess is crucial in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[1][17][18]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a stationary phase that is itself chiral. This allows for the differential interaction with the two enantiomers of the analyte, leading to their separation and quantification. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely used and effective for a broad range of compounds, including amines.[18]

Example HPLC Method Parameters (Illustrative)[21]

-

Column: Chiralpak AD-H (4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: n-Hexane/Isopropanol (90:10) with 0.1% Diethylamine

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Temperature: 25 °C

Note: Method development and optimization are required for each specific analyte.

Comparison of Synthesis Pathways

The choice of synthetic route depends on various factors, including the desired scale of production, cost considerations, available equipment, and regulatory requirements.

Summary Table of Key Performance Indicators

| Pathway | Yield | e.e. | Atom Economy | Scalability | Key Considerations |

| Classical Resolution | <50% (per enantiomer) | High (with recrystallization) | Low | High | Well-established, but requires resolving agent recovery. |

| N-Sulfinyl Imine | Good | Very High | Moderate | Moderate | Reliable, but stoichiometric use of chiral auxiliary. |

| Asymmetric Catalysis | High | High | High | High | Requires expensive catalysts and ligands; high TON desirable. |

| Biocatalysis (Kinetic Resolution) | <50% | Very High | Moderate | High | Mild conditions, but limited by 50% yield. |

| Biocatalysis (Asymmetric Synthesis) | High | Very High | High | High | Highly efficient and green; requires enzyme development. |

Discussion of Advantages and Disadvantages of Each Route

-

Classical resolution is a robust and scalable method, but it is inherently inefficient as half of the material is the undesired enantiomer, which ideally needs to be racemized and recycled.

-

The N-sulfinyl imine method offers excellent stereocontrol and predictability but is less atom-economical due to the stoichiometric use of the chiral auxiliary.

-

Catalytic asymmetric synthesis is highly atom-economical and scalable, but the development and cost of chiral catalysts can be a significant factor.

-

Biocatalysis represents a green and highly selective approach. While kinetic resolution is limited to a 50% yield, asymmetric synthesis using engineered enzymes is arguably the most efficient and sustainable route for large-scale production.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through a variety of effective methods. While classical resolution remains a viable option, modern asymmetric and biocatalytic approaches offer significant advantages in terms of efficiency, atom economy, and environmental impact. The continued development of novel chiral catalysts and engineered enzymes will undoubtedly lead to even more efficient and sustainable routes to this and other valuable chiral amines in the future. For drug development professionals, the choice of synthesis pathway will be a strategic decision based on a balance of economic, logistical, and green chemistry principles.

References

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines - Organic Letters - Figshare [acs.figshare.com]

- 4. Item - Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines - figshare - Figshare [figshare.com]

- 5. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 11. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (R)-cyclopropyl(phenyl)methanamine

Introduction

(R)-cyclopropyl(phenyl)methanamine is a chiral primary amine that serves as a crucial building block in modern medicinal chemistry. Its unique structural motif, combining a rigid cyclopropyl group with an aromatic phenyl ring adjacent to a chiral center, makes it a valuable scaffold for the synthesis of novel therapeutic agents. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a prerequisite for effective drug design, formulation development, and process chemistry. These properties govern the molecule's behavior from synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile in a biological system.

This guide provides a comprehensive overview of the key physicochemical characteristics of this compound. It is designed for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering both foundational data and the practical, field-proven methodologies required to validate these properties. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Molecular and Structural Properties

A clear definition of the molecule is the foundation of any physicochemical analysis.

-

Chemical Structure:

-

IUPAC Name: (1R)-1-cyclopropyl-1-phenylmethanamine

-

Synonyms: (R)-α-Cyclopropylbenzylamine, (R)-C-Cyclopropyl-C-phenyl-methylamine[1][2]

Core Physicochemical Data Summary

For rapid reference, the core physicochemical properties of the free base and its common hydrochloride salt are summarized below. It is critical to distinguish between the free base and its salt forms, as properties like solubility and melting point differ significantly.

| Property | This compound (Free Base) | This compound HCl (Salt) | Rationale & Importance in Drug Development |

| Molecular Weight | 147.22 g/mol [3][4] | 183.68 g/mol [5] | Influences diffusion, membrane transport, and formulation calculations. |

| Physical Form | Liquid (predicted/reported)[4][6] | Solid Powder[1] | Dictates handling, storage, and formulation strategy (e.g., solution vs. solid dosage). |

| Boiling Point | ~234.7 °C at 760 mmHg[2] | Not Applicable (decomposes) | Key for purification by distillation and assessing thermal stability. |

| pKa (Predicted) | 9.29 ± 0.10[4][7] | Not Applicable | Governs the degree of ionization at physiological pH, impacting solubility, absorption, and receptor binding. |

| Water Solubility | Sparingly soluble (Qualitative) | Soluble (Qualitative) | Directly affects dissolution rate, bioavailability, and options for parenteral formulations. |

| LogP (Predicted) | 1.6 - 2.8[2][3] | Not Applicable | Measures lipophilicity, which is critical for predicting membrane permeability and ADME properties. |

Experimental Determination of Key Properties

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for their determination. Here, we detail field-proven, self-validating protocols for the most critical parameters.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable drug candidate. For a basic compound like this compound, the pKa of its conjugate acid dictates the extent of its ionization in various biological compartments, from the stomach (low pH) to the intestine (higher pH). Potentiometric titration remains the gold standard for its accuracy and precision.[8]

Causality: This method is chosen because it directly measures the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the point where half of the amine has been protonated, which, by the Henderson-Hasselbalch equation, is where pH = pKa.[9][10]

Caption: Workflow for pKa determination via potentiometric titration.

-

System Preparation: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) to ensure linearity across the measurement range.[9]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-10 mM.[8][9] The constant ionic strength minimizes changes in activity coefficients during the titration.

-

Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen, for 10-15 minutes before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the equivalence point, especially for bases.[8]

-

Titration: Place the electrode in the sample solution and begin adding standardized 0.1 M HCl titrant in small, precise increments. Allow the pH reading to stabilize after each addition (e.g., drift < 0.01 pH units/minute) before recording the pH and titrant volume.[9]

-

Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa is the pH at the half-equivalence point. For greater accuracy, calculate the first and second derivatives of the titration curve; the peak of the first derivative plot or the zero-crossing of the second derivative plot accurately identifies the equivalence point.[11]

Water Solubility Determination (Shake-Flask Method)

Aqueous solubility is a primary determinant of a drug's dissolution rate and, consequently, its oral absorption. The shake-flask method, as described in OECD Guideline 105, is a robust and widely accepted method for determining water solubility for substances with solubilities above 0.1 mg/L.[12][13]

Causality: This method is based on achieving a saturated solution at a constant temperature. By agitating an excess of the compound in water for a prolonged period, a thermodynamic equilibrium is established between the dissolved and undissolved substance. Quantifying the concentration in the aqueous phase provides the solubility value.

-

Preliminary Test: A simple preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[12]

-

Equilibration: Add an excess amount of this compound hydrochloride (the solid salt form is easier to handle for this experiment) to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) in a sealed flask.

-

Agitation: Agitate the flask in a constant temperature water bath, typically at 20 °C or 37 °C, for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[12][14]

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample (using a filter material that does not adsorb the analyte) to separate the saturated aqueous phase from the excess solid.[15]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: It is crucial to perform the experiment in triplicate and ensure that concentrations measured at different time points (e.g., 24h and 48h) are consistent, confirming that equilibrium has been achieved.

Chiral Integrity and Enantiomeric Purity Analysis

For a single-enantiomer compound, confirming its chiral integrity and quantifying its enantiomeric purity is a non-negotiable regulatory and quality control requirement. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique.[16][17]

Causality: CSPs are designed with a chiral selector immobilized on the stationary phase support. As the racemic or enantiomerically-enriched sample passes through the column, the two enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector.[18][19] The difference in the stability of these two diastereomeric complexes leads to different retention times, enabling their separation and quantification.

Caption: A systematic workflow for chiral HPLC method development.

-

Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and represent a good starting point for screening chiral amines.[16][20][21]

-

Mobile Phase Screening:

-

Normal Phase: Screen mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures.[20] For a basic amine like this, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase is often essential to improve peak shape and prevent tailing.[20]

-

Reversed Phase: Screen mobile phases of acetonitrile/water or methanol/water with appropriate buffers or additives.

-

-

Optimization: Once initial separation is achieved, optimize the resolution (Rs > 1.5 is desired) by systematically adjusting the mobile phase composition, flow rate, and column temperature.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (R and S) using the formula: % ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100.

Implications for Drug Development

The interplay of these physicochemical properties has profound consequences for the entire drug development pipeline.

Caption: Impact of core physicochemical properties on drug development.

-

pKa & Solubility: A predicted pKa of ~9.3 means the compound will be predominantly ionized (>99%) in the acidic environment of the stomach (pH 1-2) and largely ionized in the upper intestine (pH ~6.5). This high ionization favors solubility but can hinder passive diffusion across the gut wall. The hydrochloride salt form is often developed to leverage this pH-dependent solubility for improved dissolution.

-

LogP & Permeability: The predicted LogP value suggests moderate lipophilicity, which is often a good balance for membrane permeability. However, the high degree of ionization at physiological pH will reduce the effective lipophilicity, making the permeability-solubility trade-off a key challenge for oral formulation.

-

Chirality & Safety: It is imperative to control chiral purity throughout manufacturing (CMC). Different enantiomers can have vastly different pharmacological activities and toxicological profiles. The presence of the undesired (S)-enantiomer must be strictly controlled and monitored as a potential impurity.

Conclusion

This compound is a chiral building block with physicochemical properties that present both opportunities and challenges for drug development. Its basic nature (pKa ~9.3) and moderate lipophilicity place it in a chemical space common for central nervous system agents and other amine-containing drugs. A thorough and early characterization of its solubility, pKa, and chiral purity using robust, self-validating methods is not just a regulatory requirement but a scientific necessity. This foundational knowledge enables rational formulation design, predicts in vivo behavior, and ultimately de-risks the development of new, safe, and effective medicines.

References

- 1. This compound | CAS 434307-26-3 | Sun-shinechem [sun-shinechem.com]

- 2. lookchem.com [lookchem.com]

- 3. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. This compound hydrochloride | C10H14ClN | CID 45072325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopropyl(phenyl)methanamine | 23459-38-3 [sigmaaldrich.com]

- 7. de.alfa-chemical.com [de.alfa-chemical.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. scispace.com [scispace.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. filab.fr [filab.fr]

- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Spectroscopic Characterization of (R)-cyclopropyl(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for the chiral amine (R)-cyclopropyl(phenyl)methanamine. As a key structural motif in medicinal chemistry, a thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in drug discovery and development. This document moves beyond a simple data repository to offer insights into the rationale behind the analytical techniques and the interpretation of the resulting spectra.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a chiral primary amine that incorporates both a rigid cyclopropyl group and an aromatic phenyl ring. This combination of features imparts unique conformational constraints and lipophilic characteristics, making it a valuable building block in the design of pharmacologically active molecules. The specific stereochemistry of the (R)-enantiomer is often crucial for biological activity, underscoring the need for precise analytical methods to confirm its identity and enantiopurity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation and characterization of organic molecules like this compound. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the standard procedure for obtaining high-quality NMR data for a small organic molecule like this compound.

Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Note: Specific, experimentally verified ¹H NMR data for this compound was not available in the searched literature. The table is a template for expected signals.

Expert Interpretation:

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm is expected for the five protons of the phenyl group.

-

Benzylic Proton: The proton on the carbon bearing both the phenyl and cyclopropyl groups (the chiral center) is expected to appear as a multiplet, likely a doublet of doublets, due to coupling with the neighboring cyclopropyl proton. Its chemical shift would be influenced by the deshielding effect of the phenyl ring.

-

Amine Protons: The two protons of the primary amine group would likely appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on concentration and solvent.

-

Cyclopropyl Protons: The protons on the cyclopropyl ring will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings, appearing as multiplets in the upfield region of the spectrum (typically 0.3-1.5 ppm).

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C (quaternary, aromatic) |

| Data not available | CH (aromatic) |

| Data not available | CH (aromatic) |

| Data not available | CH (aromatic) |

| Data not available | CH (benzylic, chiral center) |

| Data not available | CH (cyclopropyl) |

| Data not available | CH₂ (cyclopropyl) |

Note: Specific, experimentally verified ¹³C NMR data for this compound was not available in the searched literature. The table is a template for expected signals.

Expert Interpretation:

-

Aromatic Carbons: The phenyl group will show four signals: one for the quaternary carbon attached to the chiral center and three for the protonated carbons, with the para-carbon signal being distinct from the ortho and meta carbons.

-

Benzylic Carbon: The carbon of the chiral center will appear at a chemical shift influenced by the attached phenyl, cyclopropyl, and amine groups.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an FT-IR Spectrum

Caption: A streamlined workflow for acquiring an FT-IR spectrum using an ATR accessory.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Medium, sharp | N-H stretch (primary amine) |

| Data not available | Medium, sharp | C-H stretch (aromatic) |

| Data not available | Medium, sharp | C-H stretch (aliphatic) |

| Data not available | Strong | C=C stretch (aromatic ring) |

| Data not available | Medium | N-H bend (primary amine) |

| Data not available | Strong | C-N stretch |

| Data not available | Medium | C-H bend (out-of-plane, aromatic) |

Note: Specific, experimentally verified IR data for this compound was not available in the searched literature. The table presents expected characteristic absorptions.

Expert Interpretation:

-

N-H Vibrations: The presence of a primary amine will be indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric N-H stretching, and a bending vibration around 1600 cm⁻¹.

-

Aromatic C-H and C=C Vibrations: The phenyl group will show C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can indicate the substitution pattern of the aromatic ring.

-

Aliphatic C-H Vibrations: The C-H bonds of the cyclopropyl group will have stretching frequencies just below 3000 cm⁻¹.

-

C-N Stretch: A C-N stretching absorption is expected in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

Caption: A general workflow for obtaining a mass spectrum.

Mass Spectrometry Data

The molecular formula of this compound is C₁₀H₁₃N, with a monoisotopic mass of 147.1048 g/mol .

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | [M]⁺ (Molecular Ion) |

| Data not available | - | [M-H]⁺ |

| Data not available | - | [M-NH₂]⁺ |

| Data not available | - | [C₇H₇]⁺ (Tropylium ion) |

| Data not available | - | [C₆H₅]⁺ (Phenyl cation) |

Note: Specific, experimentally verified mass spectrometry data for this compound was not available in the searched literature. The table lists plausible fragments.

Expert Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 147.

-

Fragmentation Pattern: Common fragmentation pathways for benzylamines include the loss of a hydrogen radical to form the [M-H]⁺ ion, and cleavage of the C-N bond. Alpha-cleavage (cleavage of the bond between the benzylic carbon and the cyclopropyl group) would be a likely fragmentation pathway. The formation of the tropylium ion (m/z 91) is a common feature in the mass spectra of compounds containing a benzyl group.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a robust and self-validating system for its characterization. While NMR spectroscopy offers the most detailed structural information, IR spectroscopy provides a rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. For drug development professionals, the application of these techniques in concert is essential for ensuring the identity, purity, and quality of this important chiral building block, thereby upholding the integrity of the drug discovery and development pipeline.

CAS number and molecular structure of (R)-cyclopropyl(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-cyclopropyl(phenyl)methanamine, a chiral amine that has garnered significant interest in medicinal chemistry. We will delve into its chemical identity, molecular structure, synthesis, and its role as a privileged scaffold in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.

Chemical Identity and Molecular Structure

This compound, also known as (R)-α-cyclopropylbenzylamine, is a chiral primary amine. The presence of a cyclopropyl group adjacent to the benzylic stereocenter imparts unique conformational constraints and metabolic stability, making it an attractive building block in drug discovery.

CAS Number: 434307-26-3[1] Molecular Formula: C₁₀H₁₃N[1] Molecular Weight: 147.22 g/mol

The hydrochloride salt of this compound is also commonly used and has the CAS number 1416450-04-8.

Molecular Structure:

The structure of this compound features a central chiral carbon atom bonded to a hydrogen atom, a phenyl group, a cyclopropyl group, and an amino group. The "(R)" designation specifies the absolute stereochemistry at this chiral center.

Canonical SMILES: C1CC1--INVALID-LINK--N InChI Key: QTUNRTDRPMOQNG-PPHPATTJSA-N

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Weight | 147.22 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Spectroscopic Characterization:

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the phenyl ring. The far-infrared region can provide detailed information about the torsional modes of the -NH2 group.[5][6][7]

Synthesis and Chiral Resolution

The enantioselective synthesis of this compound is a critical aspect of its use in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. Asymmetric synthesis and chiral resolution are the two primary approaches to obtain the enantiomerically pure compound.

Asymmetric Synthesis:

Several strategies have been developed for the asymmetric synthesis of cyclopropylamines. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the cyclopropanation step or the introduction of the amine group.

Conceptual Asymmetric Synthesis Workflow:

Caption: A generalized workflow for the asymmetric synthesis of this compound.

One established method involves the asymmetric hydrogenation of a corresponding prochiral imine using a chiral ruthenium or rhodium catalyst.[8] Another approach is the catalytic asymmetric cyclopropanation of an alkene with a diazo compound, followed by conversion of a functional group to the amine.[9]

Chiral Resolution:

Alternatively, a racemic mixture of cyclopropyl(phenyl)methanamine can be synthesized and then separated into its individual enantiomers. This is commonly achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Chiral Resolution Protocol Overview:

-

Salt Formation: A racemic mixture of cyclopropyl(phenyl)methanamine is reacted with an enantiomerically pure chiral acid (e.g., tartaric acid) in a suitable solvent to form diastereomeric salts.

-

Fractional Crystallization: The mixture is cooled to induce crystallization. One diastereomeric salt will typically crystallize out of the solution preferentially due to its lower solubility.

-

Isolation and Liberation: The crystallized salt is isolated by filtration. The desired (R)-amine is then liberated by treatment with a base to neutralize the chiral acid.

-

Purification: The final product is purified to remove any remaining impurities.

Applications in Drug Development

The 2-phenylcyclopropylamine (2-PCPA) scaffold, of which this compound is a key example, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a variety of biological targets, particularly within the central nervous system.[10]

Mechanism of Action and Therapeutic Targets:

The primary mechanism of action for many 2-PCPA derivatives is the inhibition of monoamine oxidase (MAO) enzymes.[11][12] MAOs are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, 2-PCPA derivatives can increase the levels of these neurotransmitters in the brain, leading to antidepressant and other neurological effects.

Beyond MAO inhibition, the 2-PCPA scaffold has been explored for its activity at other targets, including:

-

Lysine-Specific Demethylase 1 (LSD1): This enzyme is a target for cancer therapy, and 2-PCPA derivatives have shown potential as inhibitors.[11]

-

Dopamine Receptors: Derivatives of 2-phenylcyclopropylmethylamine have been investigated as selective ligands for dopamine D3 receptors, which are implicated in psychiatric disorders.[13]

Signaling Pathway Implication:

References

- 1. keyorganics.net [keyorganics.net]

- 2. benchchem.com [benchchem.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. ismar.org [ismar.org]

- 5. Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. benchchem.com [benchchem.com]

- 9. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Asymmetric Synthesis of Chiral Cyclopropylamines

Abstract

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry and drug development, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and, critically, the evolution of asymmetric synthetic strategies for accessing chiral cyclopropylamines. We will explore the causality behind key experimental choices, from early, often serendipitous, discoveries to the modern era of highly stereocontrolled, catalyst-driven methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their own discovery programs.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The three-membered ring of cyclopropane is the smallest carbocycle, and its inherent ring strain (approximately 28 kcal/mol) confers upon it a unique set of electronic and steric properties.[1][3][4] When an amine functionality is appended to this strained ring, the resulting cyclopropylamine becomes a versatile building block in pharmaceutical design.[1][5][6] The rigid cyclopropane scaffold restricts the conformational freedom of the molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities and often enhances metabolic stability by blocking sites of oxidative metabolism.

The importance of this structural unit is underscored by its presence in a wide array of approved drugs, including the quinolone class of antibiotics (e.g., Ciprofloxacin), antiviral agents, and central nervous system therapeutics.[7][8] The chirality of these molecules is often critical to their pharmacological activity, making the development of enantioselective synthetic routes a paramount objective in modern organic chemistry.[2][9]

Early Discoveries and the Dawn of Cyclopropanation

The history of cyclopropane itself dates back to 1881, when August Freund first synthesized the parent hydrocarbon via an intramolecular Wurtz reaction of 1,3-dibromopropane with sodium.[3][10][11][12] This early work laid the foundation for future explorations into the synthesis of substituted cyclopropanes. For much of the early 20th century, cyclopropane found use as a potent, albeit highly flammable, anesthetic.[10][11][13]

The synthesis of cyclopropylamines, however, remained a significant challenge for many years. Early methods often relied on multi-step sequences involving the functionalization of pre-formed cyclopropane rings, such as the Curtius rearrangement of cyclopropyl carboxylic acids.[5][14][15] While effective to some extent, these approaches were often lengthy and lacked the efficiency and stereocontrol required for modern drug discovery.

The Evolution of Asymmetric Cyclopropanation Strategies

The direct, stereoselective synthesis of chiral cyclopropylamines from readily available starting materials represents a major advancement in the field. This section will delve into the key methodologies that have been developed, highlighting the mechanistic rationale behind their success.

The Simmons-Smith Reaction and its Chiral Variants

The Simmons-Smith reaction, first reported in 1958, is a cornerstone of cyclopropanation chemistry.[16] It involves the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to form a cyclopropane.[17][18] A key feature of this reaction is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[17][18]

The original Simmons-Smith reaction is not inherently asymmetric. However, the discovery that allylic alcohols could direct the cyclopropanation to the same face of the double bond opened the door to diastereoselective transformations.[19] The true breakthrough in asymmetric Simmons-Smith cyclopropanation came with the development of chiral auxiliaries and catalysts.

The Charette Asymmetric Cyclopropanation: A pivotal contribution was made by André Charette, who demonstrated that the use of a chiral dioxaborolane ligand derived from a tartrate could mediate highly enantioselective cyclopropanations of allylic alcohols.[20][21][22] This method, often referred to as the "Charette Asymmetric Cyclopropanation," has become a widely used and reliable tool for the synthesis of chiral cyclopropylmethanols, which can be further elaborated to chiral cyclopropylamines.[21]

Experimental Protocol: Charette Asymmetric Cyclopropanation of an Allylic Alcohol

Objective: To synthesize a chiral cyclopropylmethanol with high enantioselectivity.

Materials:

-

Allylic alcohol (1.0 equiv)

-

(2R,3R)-2,3-Butanediol, N,N,N',N'-tetramethyltartaramide (TADDOL) derived dioxaborolane ligand (1.2 equiv)

-

Diethylzinc (Et₂Zn) (1.2 equiv) in hexanes

-

Diiodomethane (CH₂I₂) (1.5 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a flame-dried, argon-purged flask is added the allylic alcohol and anhydrous DCM.

-

The chiral dioxaborolane ligand is added, and the solution is stirred at room temperature for 30 minutes.

-

The solution is cooled to 0 °C, and diethylzinc solution is added dropwise.

-

Diiodomethane is then added dropwise, and the reaction is stirred at 0 °C for 4-6 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the desired chiral cyclopropylmethanol.

Causality: The success of this protocol hinges on the formation of a chiral zinc alkoxide intermediate. The chiral ligand coordinates to the zinc, creating a chiral environment that directs the delivery of the methylene group from the zinc carbenoid to one face of the alkene, resulting in high enantioselectivity.

Transition-Metal-Catalyzed Cyclopropanation

The use of transition metals, particularly rhodium and ruthenium, has revolutionized the synthesis of cyclopropanes from diazo compounds.[23] These reactions proceed via the formation of a metal-carbene intermediate, which then undergoes a cyclopropanation reaction with an alkene.[23] The development of chiral ligands for these metal catalysts has enabled highly enantioselective cyclopropanations.

A significant advantage of this approach is the ability to directly cyclopropanate vinylcarbamates, providing a direct route to protected chiral cyclopropylamines.[15] Ruthenium(II)-Pheox catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters has been shown to produce the corresponding cyclopropylamine derivatives in high yield and with excellent diastereoselectivity and enantioselectivity.[15][24]

Diagram: General Mechanism of Transition-Metal-Catalyzed Cyclopropanation

Caption: Catalytic cycle for asymmetric cyclopropanation.

Enzymatic Synthesis of Chiral Cyclopropylamines

In recent years, biocatalysis has emerged as a powerful tool for asymmetric synthesis. Engineered hemoproteins, such as myoglobin variants, have been shown to catalyze highly diastereo- and enantioselective cyclopropanations.[25][26] These enzymatic methods offer several advantages, including mild reaction conditions, high selectivity, and the ability to operate in aqueous media. This approach has been successfully applied to the gram-scale synthesis of the chiral cyclopropane cores of several drugs, including Tranylcypromine and Tasimelteon.[25][26]

Data Presentation: Comparison of Asymmetric Cyclopropanation Methods

| Method | Catalyst/Reagent | Substrate Scope | Enantioselectivity (ee) | Diastereoselectivity (dr) |

| Charette Cyclopropanation | Chiral Dioxaborolane/Et₂Zn/CH₂I₂ | Allylic Alcohols | Up to 99%[20] | High |

| Ru(II)-Pheox Catalysis | Chiral Ru(II)-Pheox Complex | Vinylcarbamates | Up to 99%[15] | Up to 96:4[15] |

| Enzymatic (Myoglobin) | Engineered Myoglobin | Styrenes, various olefins | 96-99.9%[25] | 98-99.9%[25] |

Modern Synthetic Approaches and Future Outlook

The field of chiral cyclopropylamine synthesis continues to evolve, with new and innovative methods being developed. These include:

-

Asymmetric Hydroamination of Cyclopropenes: This atom-economical approach utilizes chiral rare-earth-metal complexes to catalyze the addition of amines to cyclopropenes, affording chiral cyclopropylamines in high yields and stereoselectivities.[24]

-

Synthesis from N-Sulfinyl α-Chloro Ketimines: The reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents provides a route to chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides, which can be deprotected to yield the free cyclopropylamines.[2][27]

-

C-H Functionalization: Transition-metal-catalyzed C-H functionalization strategies are emerging as a powerful tool for the synthesis of complex cyclopropane-containing molecules.[4][21]

The ongoing development of more efficient, selective, and sustainable methods for the synthesis of chiral cyclopropylamines will undoubtedly continue to fuel their application in drug discovery and development. The ability to precisely control the stereochemistry of these valuable building blocks is essential for unlocking their full potential in the design of next-generation therapeutics.

Conclusion

The journey from the initial discovery of cyclopropane to the sophisticated asymmetric syntheses of chiral cyclopropylamines available today is a testament to the ingenuity and perseverance of organic chemists. The unique structural and electronic properties of the cyclopropylamine moiety have solidified its importance in medicinal chemistry. As our understanding of asymmetric catalysis and biocatalysis deepens, we can anticipate the development of even more powerful and practical methods for accessing these valuable chiral building blocks, further empowering the discovery of new and improved medicines.

References

- 1. longdom.org [longdom.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acs.org [acs.org]

- 4. Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00599J [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Advances in the Synthesis of Cyclopropylamines | CoLab [colab.ws]

- 7. nbinno.com [nbinno.com]

- 8. Cyclopropylamine - general description and application [georganics.sk]

- 9. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. History [cyclopropane.weebly.com]

- 11. Cyclopropane - Wikipedia [en.wikipedia.org]

- 12. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 13. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 18. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 19. Simmons-Smith Reaction [organic-chemistry.org]

- 20. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]

- 21. Research Projects – Charette Group | Synthetic Organic Chemistry [charettelab.ca]

- 22. application.wiley-vch.de [application.wiley-vch.de]

- 23. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sas.rochester.edu [sas.rochester.edu]

- 27. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (R)-cyclopropyl(phenyl)methanamine

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle distinction in the three-dimensional arrangement of atoms can lead to profound differences in how a molecule interacts with the chiral environment of the human body, such as enzymes and receptors. Consequently, the synthesis and analysis of enantiomerically pure compounds are critical facets of medicinal chemistry. This guide focuses on (R)-cyclopropyl(phenyl)methanamine, a chiral primary amine featuring a unique combination of a rigid cyclopropyl group and an aromatic phenyl ring attached to a stereogenic center. This structural motif is of significant interest to researchers and drug development professionals due to its potential to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The cyclopropyl group, in particular, is a bioisostere for various functional groups and can enhance metabolic stability and membrane permeability. This guide provides a comprehensive overview of the stereochemistry, determination of absolute configuration, enantioselective synthesis, and analytical techniques for the chiral resolution of this compound.

Understanding the Stereochemistry and Absolute Configuration

The stereochemistry of this compound is defined by the spatial arrangement of the four different substituents attached to the chiral carbon atom (the benzylic carbon). The absolute configuration, designated as (R) in this case, is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

Application of the Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP system provides a standardized nomenclature for unequivocally describing the absolute configuration of a stereocenter. The process involves a stepwise assignment of priorities to the substituents attached to the chiral carbon based on their atomic number.

Step-by-Step Priority Assignment for this compound:

-

Identify the Chiral Center: The chiral center is the carbon atom bonded to the phenyl group, the cyclopropyl group, the amine group, and a hydrogen atom.

-

Assign Priorities to the Directly Attached Atoms:

-

Priority 1: The nitrogen atom of the amine group (-NH₂) has the highest atomic number (Z=7).

-

Priority 2: The carbon atom of the phenyl group (-C₆H₅) is attached to other carbon atoms.

-

Priority 3: The carbon atom of the cyclopropyl group is also attached to other carbon atoms.

-

Priority 4: The hydrogen atom (-H) has the lowest atomic number (Z=1).

-

-

Breaking the Tie between the Phenyl and Cyclopropyl Groups: Since both the phenyl and cyclopropyl groups are attached via a carbon atom, we move to the next atoms in the chain. The carbon of the phenyl group is bonded to two other carbons within the aromatic ring (double bonds are treated as two single bonds to the same type of atom for priority assignment). The carbon of thecyclopropyl group is bonded to two other carbons within the three-membered ring. To break the tie, we consider the full substitution pattern. The phenyl group, with its sp² hybridized carbons, takes precedence over the sp³ hybridized carbons of the cyclopropyl group.

-

Determine the Absolute Configuration: With the priorities assigned as 1 (-NH₂), 2 (-C₆H₅), 3 (cyclopropyl), and 4 (-H), we orient the molecule so that the lowest priority group (the hydrogen atom) is pointing away from the viewer. If the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, the configuration is designated as (R) (from the Latin rectus, meaning right). If the sequence is counter-clockwise, the configuration is (S) (sinister, meaning left). For this compound, this sequence is clockwise.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key challenge that can be addressed through various asymmetric synthesis strategies. One of the most elegant and efficient methods involves the asymmetric reduction of a prochiral precursor, cyclopropyl phenyl ketimine.

Biocatalytic Asymmetric Reduction of Cyclopropyl Phenyl Ketimine

A state-of-the-art approach for the synthesis of chiral amines is the use of engineered enzymes, particularly imine reductases (IREDs).[1] These biocatalysts offer high enantioselectivity under mild reaction conditions.

Experimental Protocol: Asymmetric Reduction using an Engineered Imine Reductase

-

Substrate Preparation: The starting material, cyclopropyl phenyl ketimine, can be synthesized by the condensation of cyclopropyl phenyl ketone with ammonia.

-

Biocatalytic Reduction:

-

To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) containing glucose and NADP⁺, add glucose dehydrogenase (for cofactor regeneration) and the engineered imine reductase.

-

Add the cyclopropyl phenyl ketimine substrate, typically dissolved in a water-miscible organic co-solvent like DMSO or isopropanol.

-

The reaction is gently agitated at a controlled temperature (e.g., 30 °C) for a specified period (typically 12-24 hours).

-

-

Work-up and Purification:

-

The reaction mixture is basified with an aqueous solution of sodium hydroxide and extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield enantiomerically enriched this compound.

-

Causality Behind Experimental Choices:

-

Engineered Imine Reductase: The choice of a specific IRED variant is crucial for achieving high enantioselectivity. These enzymes are often engineered through directed evolution to accept bulky substrates and provide the desired stereochemical outcome.[1]

-

Cofactor Regeneration System: The use of a cofactor regeneration system (glucose/glucose dehydrogenase) is economically and practically essential for large-scale synthesis, as it continuously replenishes the expensive NADPH cofactor required by the imine reductase.

-

Buffer and Co-solvent: The reaction medium is optimized to ensure the stability and activity of the enzymes while maintaining the solubility of the substrate and product.

Caption: Workflow for the asymmetric synthesis of this compound.

Analytical Techniques for Chiral Separation and Purity Assessment

The determination of the enantiomeric excess (ee) of a chiral compound is a critical step in its characterization. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful techniques for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as a column coated with derivatized cellulose or amylose, is often effective for the separation of chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and reduce tailing.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Caption: General workflow for chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of volatile enantiomers. For primary amines, derivatization is often necessary to improve their volatility and chromatographic performance.

Experimental Protocol: Chiral GC Separation

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Derivatization: The amine can be derivatized with a chiral or achiral reagent to form a more volatile derivative (e.g., an amide or carbamate).

-

Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin is commonly used for the separation of chiral amines and their derivatives.[2]

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature gradient is used to achieve baseline separation of the enantiomers.

-

Detection: FID for quantification or MS for both quantification and structural confirmation.

| Parameter | Chiral HPLC | Chiral GC |

| Principle | Differential interaction with a solid chiral stationary phase in a liquid mobile phase. | Differential interaction with a liquid chiral stationary phase in a gaseous mobile phase. |

| Sample Volatility | Not a requirement. | Requires volatile or derivatized analytes. |

| Typical CSP | Polysaccharide-based (cellulose, amylose derivatives). | Cyclodextrin-based. |

| Mobile Phase | Liquid (e.g., Hexane/Isopropanol). | Inert gas (e.g., Helium). |

| Detection | UV, MS, etc. | FID, MS, etc. |

Spectroscopic Characterization

The structural elucidation and confirmation of this compound are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), the methine proton on the chiral center, the protons of the cyclopropyl ring (in the upfield region, typically 0.3-1.2 ppm), and the protons of the amine group. The coupling patterns and chemical shifts provide valuable information about the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring, the chiral methine carbon, and the carbons of the cyclopropyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of cyclopropyl(phenyl)methanamine is 147.1048 g/mol .[3] The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass, as well as characteristic fragment ions resulting from the cleavage of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic and cyclopropyl groups, and C=C stretching vibrations of the aromatic ring.

Conclusion and Future Perspectives

This compound serves as a valuable chiral building block in the design and synthesis of novel therapeutic agents. A thorough understanding of its stereochemistry, coupled with robust methods for its enantioselective synthesis and analysis, is essential for its successful application in drug discovery. The methodologies outlined in this guide, from the application of the Cahn-Ingold-Prelog rules to the use of advanced biocatalytic and chromatographic techniques, provide a solid foundation for researchers and scientists working with this and related chiral molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and sustainable methods for the synthesis and analysis of chiral amines will remain a key area of research.

References

Sourcing and Quality Control of (R)-Cyclopropyl(phenyl)methanamine: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Chiral Purity in Pharmaceutical Synthesis

(R)-cyclopropyl(phenyl)methanamine, a chiral primary amine, is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex molecular architectures for active pharmaceutical ingredients (APIs). The cyclopropyl moiety imparts conformational rigidity and can improve metabolic stability, while the chiral benzylic amine center provides a crucial handle for stereoselective transformations.[1] As regulatory bodies like the FDA and EMA increasingly mandate the development of single-enantiomer drugs, the enantiomeric purity of starting materials and intermediates has become a critical quality attribute (CQA).[2][3] The presence of the undesired (S)-enantiomer can lead to pharmacological off-target effects, competitive inhibition of the desired biological activity, or complex purification challenges downstream.[4] This guide provides an in-depth analysis of the commercial availability of this compound, outlines key quality control parameters, and offers field-proven insights for researchers, scientists, and drug development professionals to ensure the procurement of high-quality material suitable for pharmaceutical applications.

Commercial Availability and Key Suppliers

This compound (CAS No: 434307-26-3) and its hydrochloride salt (CAS No: 1416450-04-8) are commercially available from a range of suppliers, catering to different scales of research and development, from laboratory-grade quantities to bulk manufacturing. The product is typically offered as a liquid free base or a solid hydrochloride salt.

Major chemical suppliers and platforms where this compound can be sourced include, but are not limited to:

-

Large Chemical Catalogs: Companies like Sigma-Aldrich (Merck), Alfa Aesar (Thermo Fisher Scientific), and TCI Chemicals offer research-grade quantities with readily available catalog listings.

-